4-(Tert-butyldiphenylsilyloxy)butanal
Description
Significance of Protected Aldehyde Functionalities in Complex Molecule Synthesis
Aldehydes are one of the most versatile functional groups in organic chemistry, participating in a wide range of carbon-carbon bond-forming reactions, including aldol (B89426) condensations, Wittig reactions, and Grignard additions. However, their high reactivity can also be a significant challenge in the synthesis of complex molecules that contain multiple functional groups. chemistryabc.com When a molecule contains other reactive sites where a transformation is desired, the aldehyde group must often be "protected" to prevent it from reacting under the chosen conditions. wikipedia.org
The protection of an aldehyde is a process that temporarily and reversibly converts it into a less reactive derivative. chemistryabc.com A common strategy is the formation of an acetal (B89532) by reacting the aldehyde with an alcohol, which is stable to many reagents, particularly nucleophiles and bases. wikipedia.orglibretexts.org This masking of the aldehyde allows chemists to perform reactions on other parts of the molecule without interference. jocpr.com Once the desired transformations are complete, the protecting group can be removed in a deprotection step, regenerating the original aldehyde functionality for further use. wikipedia.org This protection-deprotection sequence is a critical tool for achieving chemoselectivity and is indispensable in the total synthesis of natural products and other complex organic targets. jocpr.comwiley.com
Role of Silyl (B83357) Ethers, Specifically the Tert-Butyldiphenylsilyl (TBDPS) Group, as Versatile Alcohol Protecting Groups in Multistep Organic Transformations
Silyl ethers are a class of chemical compounds featuring a silicon atom bonded to an alkoxy group and are widely used as protecting groups for alcohols. wikipedia.orglibretexts.org Their popularity stems from their ease of installation and removal under mild and specific conditions, as well as their tunable stability, which can be modulated by the choice of substituents on the silicon atom. fiveable.mewikipedia.org Common silyl ethers include trimethylsilyl (B98337) (TMS), tert-butyldimethylsilyl (TBDMS), triisopropylsilyl (TIPS), and tert-butyldiphenylsilyl (TBDPS). wikipedia.org
The Tert-Butyldiphenylsilyl (TBDPS) group, first introduced by Hanessian and Lavallée in 1975, is a particularly robust silyl ether protecting group. wikipedia.org It is prized for its exceptional stability under a wide range of reaction conditions, including those involving strong bases, oxidizing agents, and acidic conditions that would cleave other silyl ethers like TBDMS or trityl ethers. wikipedia.orgontosight.ai This stability is attributed to the significant steric hindrance provided by the bulky tert-butyl and phenyl groups surrounding the silicon atom. wikipedia.orgontosight.ai
The TBDPS group is typically introduced by reacting an alcohol with tert-butyldiphenylsilyl chloride (TBDPS-Cl) in the presence of a mild base such as imidazole (B134444) or pyridine. wikipedia.orgnih.gov Due to its steric bulk, it exhibits a high degree of selectivity for protecting primary alcohols over secondary and tertiary ones. wikipedia.orgnih.gov
Deprotection, or the removal of the TBDPS group to regenerate the alcohol, is most commonly achieved using a source of fluoride (B91410) ions, such as tetrabutylammonium (B224687) fluoride (TBAF). ontosight.aiharvard.edu The exceptional strength of the silicon-fluoride bond drives this cleavage. harvard.edu The differential stability of various silyl ethers allows for selective deprotection strategies. For instance, a TBDMS group can be cleaved under conditions that leave a TBDPS group intact, a feature that is highly valuable in the synthesis of polyhydroxylated compounds like carbohydrates. numberanalytics.comorganic-chemistry.org
| Silyl Group | Abbreviation | Relative Steric Bulk | Stability to Acid | Common Deprotection Reagent |
|---|---|---|---|---|
| Trimethylsilyl | TMS | Low | Low | Mild Acid, K₂CO₃/MeOH |
| Triethylsilyl | TES | Moderate | Moderate | Mild Acid, TBAF |
| Tert-butyldimethylsilyl | TBDMS/TBS | Moderate-High | Moderate | TBAF, HF, Acetic Acid |
| Triisopropylsilyl | TIPS | High | High | TBAF, HF |
| Tert-butyldiphenylsilyl | TBDPS | Very High | Very High | TBAF, HF |
Overview of 4-(Tert-butyldiphenylsilyloxy)butanal as a Bifunctional Chiral Building Block Precursor
This compound is a valuable bifunctional molecule that contains both a reactive aldehyde group and a hydroxyl group protected as a robust TBDPS ether. This structure makes it an important starting material, or precursor, for the synthesis of more complex chiral building blocks.
The aldehyde functionality serves as a handle for a variety of chemical transformations. For example, it can undergo nucleophilic addition, reductive amination, or olefination reactions to build out the carbon skeleton or introduce new functional groups. vulcanchem.com The TBDPS-protected hydroxyl group, located four carbons away, remains unaffected by these transformations due to its high stability. wikipedia.org
One of the most efficient methods for synthesizing this compound involves the ozonolysis of 4-(tert-butyldiphenylsilyloxy)-1-butene, followed by a reductive workup using zinc and acetic acid. vulcanchem.com This process cleaves the terminal double bond to generate the aldehyde in high yield. vulcanchem.com
The true utility of this compound lies in its role as a precursor. The aldehyde can be converted into a variety of other functional groups. For instance, reduction of the aldehyde yields the corresponding alcohol, 4-(tert-butyldiphenylsilyloxy)butan-1-ol, while oxidation would produce 4-(tert-butyldiphenylsilyloxy)butanoic acid. These subsequent molecules, still containing the stable TBDPS ether, can then be used in further synthetic steps, such as esterifications or coupling reactions. The strategic placement of the protected alcohol allows for the eventual deprotection and unveiling of a 1,4-diol derivative, a common motif in many natural products.
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₂₆O₂Si |
| Molecular Weight | 326.51 g/mol |
| CAS Number | 127793-62-8 |
| Appearance | Colorless to light yellow oil |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[tert-butyl(diphenyl)silyl]oxybutanal | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O2Si/c1-20(2,3)23(22-17-11-10-16-21,18-12-6-4-7-13-18)19-14-8-5-9-15-19/h4-9,12-16H,10-11,17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIGNMIFTOBCQOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCCC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90446615 | |
| Record name | 4-(tert-butyldiphenylsilyloxy)butanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90446615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127793-62-8 | |
| Record name | 4-(tert-butyldiphenylsilyloxy)butanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90446615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Transformational Chemistry of 4 Tert Butyldiphenylsilyloxy Butanal
Nucleophilic Additions to the Aldehyde Moiety
Nucleophilic addition is a characteristic reaction of aldehydes and ketones. libretexts.org It involves the attack of an electron-rich nucleophile on the electrophilic carbonyl carbon, leading to the formation of a new carbon-nucleophile bond and the conversion of the carbonyl group into an alcohol upon workup.
The carbonyl group (C=O) is highly polarized due to the greater electronegativity of oxygen compared to carbon. This polarization results in a partial positive charge (δ+) on the carbonyl carbon and a partial negative charge (δ-) on the oxygen atom, making the carbon an electrophilic center susceptible to attack by nucleophiles. chemguide.co.ukchemistrysteps.com
The reaction mechanism proceeds in two main steps under basic or neutral conditions:
Nucleophilic Attack: The nucleophile attacks the electrophilic carbonyl carbon. This step breaks the π-bond of the carbonyl group, and the electrons move to the oxygen atom, forming a tetrahedral alkoxide intermediate. During this process, the hybridization of the carbonyl carbon changes from sp² (trigonal planar) to sp³ (tetrahedral). libretexts.orgchemistrysteps.com
Protonation: The negatively charged alkoxide intermediate is then protonated, typically by adding a mild acid or water during the reaction workup, to yield the final alcohol product. libretexts.org
Under acidic conditions, the carbonyl oxygen is first protonated, which enhances the electrophilicity of the carbonyl carbon, making it more reactive towards even weak nucleophiles. chemistrysteps.comopenochem.org
When a nucleophile adds to an aldehyde with a prochiral carbonyl carbon (like 4-(Tert-butyldiphenylsilyloxy)butanal, if there were a substituent at the alpha or beta position), a new stereocenter is created. libretexts.org The stereochemical outcome of such additions can be controlled through various strategies.
Felkin-Anh Model: This model is widely used to predict the diastereoselectivity of nucleophilic additions to chiral aldehydes. fiveable.mechemistnotes.com It postulates that the nucleophile will preferentially attack the carbonyl carbon from the face opposite the largest substituent at the adjacent stereocenter, following the Bürgi-Dunitz trajectory (approximately 107°). openochem.orgyoutube.com This approach minimizes steric hindrance in the transition state, leading to the formation of a major diastereomer. openochem.org
Chelation Control: If the alpha-substituent on an aldehyde is a Lewis basic group (like an ether), and a chelating metal (e.g., Mg²⁺, Zn²⁺) is used, the aldehyde can form a rigid, five-membered chelate ring. chemistnotes.com This conformation locks the molecule and directs the nucleophile to attack from the less hindered face of the ring.
Reagent-Based Control: This strategy involves using a chiral reagent or catalyst to induce stereoselectivity. Chiral Lewis acids can coordinate to the aldehyde, creating a chiral environment that directs the incoming nucleophile to one of the two faces of the carbonyl group. acs.org
The aldehyde group of this compound is expected to react readily with a variety of strong carbon-based nucleophiles.
Grignard Reagents (RMgX): These are potent nucleophiles that add to aldehydes to form secondary alcohols. libretexts.org The reaction involves the attack of the carbanionic portion of the Grignard reagent on the carbonyl carbon. Subsequent acidic workup protonates the resulting magnesium alkoxide to yield the alcohol. libretexts.org
Organolithium Reagents (RLi): Similar to Grignard reagents, organolithium compounds are highly reactive carbon nucleophiles. taylorandfrancis.comnih.gov They readily add to the aldehyde carbonyl of this compound to form a lithium alkoxide intermediate, which upon protonation gives a secondary alcohol. libretexts.org
Cyanides (e.g., NaCN, KCN): The cyanide ion (CN⁻) is an effective nucleophile that attacks the carbonyl carbon of aldehydes to form a cyanohydrin (a molecule containing a hydroxyl and a cyano group on the same carbon). docbrown.infomedlifemastery.com The reaction is typically carried out using sodium or potassium cyanide in a buffered solution or with HCN itself. chemguide.co.ukshout.educationlibretexts.org The initial product is a tetrahedral cyanoalkoxide intermediate, which is then protonated. chemguide.co.uklibretexts.org
| Nucleophile | Reagent Example | Intermediate | Final Product (after workup) | Product Class |
|---|---|---|---|---|
| Grignard Reagent | CH₃MgBr | Magnesium Alkoxide | 5-(Tert-butyldiphenylsilyloxy)pentan-2-ol | Secondary Alcohol |
| Organolithium | n-BuLi | Lithium Alkoxide | 1-(Tert-butyldiphenylsilyloxy)octan-4-ol | Secondary Alcohol |
| Cyanide | KCN/H₂SO₄ | Cyanoalkoxide | 5-(Tert-butyldiphenylsilyloxy)-2-hydroxypentanenitrile | Cyanohydrin |
Aldol (B89426) Reactions and Related Carbon-Carbon Bond Formations
Aldol reactions are fundamental carbon-carbon bond-forming reactions in organic chemistry that involve the reaction of an enol or enolate with a carbonyl compound. quora.com
In the presence of a base (like NaOH or KOH) or an acid, aldehydes with α-hydrogens, such as this compound, can undergo self-condensation. stackexchange.com The mechanism involves:
Enolate Formation: A catalytic amount of base removes an acidic α-hydrogen to form a resonance-stabilized enolate ion. stackexchange.com
Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of a second molecule of the aldehyde.
Protonation: The resulting alkoxide is protonated to give a β-hydroxy aldehyde, known as an aldol addition product.
Dehydration: This aldol adduct can often be dehydrated upon heating to form an α,β-unsaturated aldehyde, the final aldol condensation product. ncert.nic.in
For this compound, the self-condensation would yield 2-(2-(tert-butyldiphenylsilyloxy)ethyl)-3-hydroxyhexanal as the initial aldol adduct.
While this compound itself cannot undergo an intramolecular aldol reaction, derivatives containing a second carbonyl group can cyclize. openstax.org Intramolecular aldol reactions occur when the enolate donor and the carbonyl acceptor are part of the same molecule, leading to the formation of a cyclic product. fiveable.melibretexts.org
The outcome of these cyclizations is largely governed by the thermodynamic stability of the resulting ring. libretexts.org Reactions that form stable, low-strain five- and six-membered rings are strongly favored over the formation of smaller, highly strained three- or four-membered rings. fiveable.mequimicaorganica.orgorganicchemistrytutor.com For instance, a 1,6-dicarbonyl compound, which could be synthesized from a butanal derivative, would preferentially form a six-membered ring upon treatment with a base. libretexts.org The reaction proceeds through an equilibrium, and the most thermodynamically stable cyclic product will be the major one formed. openstax.orglibretexts.org
| Reaction Type | Reactant(s) | Key Intermediate | General Product | Governing Factor |
|---|---|---|---|---|
| Intermolecular | Two molecules of an aldehyde (e.g., 4-(TBDPS-oxy)butanal) | Enolate | β-Hydroxy aldehyde | Reactivity of carbonyl and enolate |
| Intramolecular | One molecule with two carbonyl groups (e.g., a 1,6-dialdehyde) | Cyclic alkoxide | Cyclic β-hydroxy aldehyde | Thermodynamic stability of the resulting ring (5- or 6-membered rings favored) |
Crossed-Aldol Reactivity and Diastereoselectivity
The crossed-aldol reaction, which involves the reaction of two different carbonyl compounds, presents a significant synthetic challenge due to the potential for multiple products from self-condensation and cross-condensation pathways. youtube.com When two distinct aldehydes are used, a mixture of up to four different products can be formed, making the reaction generally unproductive without specific control measures. youtube.com
For a productive crossed-aldol reaction involving this compound, one carbonyl compound must preferentially form the enolate (the nucleophile) while the other acts solely as the electrophile. youtube.com Aldehydes that lack α-hydrogens, such as benzaldehyde (B42025) or formaldehyde, cannot form an enolate and are thus good electrophilic partners. Alternatively, methods like the use of pre-formed enolates or specific reaction conditions can direct the desired cross-coupling.
The diastereoselectivity of the aldol addition is a critical aspect, and its outcome can often be predicted using established stereochemical models like the Zimmerman-Traxler model for metal enolates. harvard.edu This model proposes a chair-like, six-membered transition state. harvard.edu The stereochemistry of the resulting β-hydroxy aldehyde is determined by the geometry of the enolate (E or Z) and the steric interactions within this transition state. (Z)-enolates typically yield syn-aldol products, while (E)-enolates favor the formation of anti-aldol products. harvard.edu The bulky TBDPS group in this compound, although several carbons away from the reaction center, can influence the approach of the nucleophilic enolate, potentially enhancing diastereoselectivity.
| Factor | Influence on Crossed-Aldol Reaction | Expected Outcome with this compound |
| Enolate Formation | Controlled formation of one enolate prevents self-condensation. | Use of a directed method (e.g., lithium enolate of a ketone partner) would be necessary for a selective reaction. |
| Aldehyde Partner | An aldehyde lacking α-hydrogens (e.g., benzaldehyde) can only act as an electrophile. | Reaction with benzaldehyde would yield a single crossed-aldol product (before considering stereoisomers). |
| Enolate Geometry | (Z)-enolates lead to syn products; (E)-enolates lead to anti products. | The diastereomeric ratio of the product would depend on the specific enolate used. |
| Steric Hindrance | The bulky TBDPS group can influence the facial selectivity of the enolate attack on the aldehyde. | May favor one diastereomer over the other due to steric directing effects in the transition state. |
Mukaiyama Aldol Additions with Silyloxyaldehydes
The Mukaiyama aldol addition is a reliable and widely used method for effecting a crossed-aldol reaction with high levels of control. wikipedia.org The reaction occurs between a silyl (B83357) enol ether (a stable enolate equivalent) and a carbonyl compound, such as an aldehyde, and is promoted by a Lewis acid. wikipedia.orgorganic-chemistry.org This approach avoids the harsh basic conditions required for generating traditional metal enolates and prevents undesirable self-condensation of the aldehyde. wikipedia.org
In the context of this compound, the reaction would proceed via activation of the aldehyde's carbonyl oxygen by a Lewis acid (e.g., TiCl₄, SnCl₄, BF₃·OEt₂). This activation enhances the electrophilicity of the aldehyde, which is then attacked by the nucleophilic silyl enol ether. organic-chemistry.orgnih.gov A subsequent hydrolytic workup cleaves the silyl group from the intermediate alkoxide, yielding the β-hydroxy carbonyl adduct. organic-chemistry.org
| Component | Role in Mukaiyama Aldol Addition | Impact on Selectivity |
| Silyl Enol Ether | Serves as a stable, isolable enolate nucleophile. | The geometry (E/Z) of the silyl enol ether can influence the syn/anti ratio of the product. |
| Aldehyde | The electrophilic partner in the reaction. | This compound is a suitable substrate; its bulky protecting group can affect facial selectivity. |
| Lewis Acid | Activates the aldehyde carbonyl group for nucleophilic attack. organic-chemistry.org | The choice of Lewis acid (e.g., TiCl₄, SnCl₄) can significantly alter the diastereoselectivity (syn vs. anti). organic-chemistry.org |
| Solvent/Temperature | Reaction conditions that influence transition state energies. | Lower temperatures generally lead to higher selectivity. |
Olefination Reactions for Carbon-Carbon Double Bond Formation
Olefination reactions are fundamental transformations in organic synthesis for constructing carbon-carbon double bonds. Aldehydes like this compound are ideal substrates for these reactions, which replace the carbonyl C=O bond with a C=C bond. The Wittig reaction and the Julia-Kocienski olefination are two of the most powerful and widely utilized methods for this purpose.
Wittig Reactions with this compound
The Wittig reaction is a cornerstone of alkene synthesis, involving the reaction of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent). libretexts.orgmasterorganicchemistry.com The reaction is driven by the formation of the highly stable triphenylphosphine (B44618) oxide byproduct and offers excellent control over the position of the newly formed double bond. masterorganicchemistry.com this compound readily participates in Wittig reactions, where its aldehyde group is converted into an alkene moiety. The TBDPS protecting group is stable under typical Wittig conditions.
The general mechanism involves the nucleophilic attack of the ylide on the aldehyde carbonyl, forming an intermediate known as an oxaphosphetane, which then collapses in a [2+2] retro-cycloaddition to yield the alkene and triphenylphosphine oxide. masterorganicchemistry.comorganic-chemistry.org
The stereochemical outcome of the Wittig reaction (i.e., the E/Z ratio of the alkene product) is primarily determined by the nature and stability of the phosphorus ylide. organic-chemistry.org The reaction stereoselectivity can be explained by considering the kinetics of the formation and decomposition of the diastereomeric oxaphosphetane intermediates. pitt.eduyoutube.com For many ylides, especially those that are not stabilized, the initial cycloaddition is kinetically controlled and irreversible, leading to a predominance of the Z-alkene. organic-chemistry.orgyoutube.com This preference arises from a transition state that minimizes steric interactions between the larger substituents on the aldehyde and the ylide. youtube.com The presence of lithium salts can sometimes promote equilibration of the intermediates, leading to a higher proportion of the more thermodynamically stable E-alkene. pitt.edu
The reactivity and the resulting alkene geometry are directly linked to the stability of the ylide. organic-chemistry.org Ylides are broadly classified into two categories:
Unstabilized Ylides: These ylides bear alkyl or aryl groups on the nucleophilic carbon. They are highly reactive and typically react rapidly and irreversibly with aldehydes. organic-chemistry.org Under salt-free conditions, this kinetic control leads to a strong preference for the Z-alkene. organic-chemistry.org
Stabilized Ylides: These ylides have an electron-withdrawing group (e.g., ester, ketone, cyano) attached to the nucleophilic carbon, which delocalizes the negative charge and makes the ylide less reactive. organic-chemistry.org The initial reaction with the aldehyde is often slower and reversible. This allows for equilibration to the more thermodynamically stable intermediate, which ultimately decomposes to favor the formation of the E-alkene. organic-chemistry.org
| Ylide Type | R Group on Ylide (Ph₃P=CHR) | Reactivity | Predominant Alkene Isomer |
| Unstabilized | Alkyl, Aryl, H | High | Z-alkene |
| Semi-stabilized | Phenyl, Vinyl | Moderate | Mixture of E and Z |
| Stabilized | -CO₂R, -COR, -CN | Low | E-alkene |
Julia-Kocienski Olefination in Iterative Synthesis
The Julia-Kocienski olefination is a powerful modification of the classical Julia olefination that provides a direct, one-pot synthesis of alkenes from aldehydes and heteroaryl sulfones. organic-chemistry.orgmdpi.com This reaction is highly valued in complex molecule synthesis for its mild conditions, broad functional group tolerance, and, most notably, its excellent stereoselectivity, typically yielding the E-alkene with high fidelity. mdpi.comorganicreactions.org
The reaction involves the deprotonation of an alkyl heteroaryl sulfone (e.g., a 1-phenyl-1H-tetrazol-5-yl (PT) or benzothiazol-2-yl (BT) sulfone) with a strong base to form a stabilized carbanion. organic-chemistry.orgnih.gov This anion then adds to an aldehyde, like this compound, to form a β-alkoxy sulfone intermediate. This intermediate undergoes a spontaneous Smiles rearrangement followed by the elimination of sulfur dioxide and an aryloxide anion to furnish the alkene. mdpi.comorganicreactions.org The high E-selectivity is a result of a kinetically controlled, diastereoselective addition of the metalated sulfone to the aldehyde, which leads to an anti-β-alkoxysulfone that stereospecifically decomposes to the E-alkene. organic-chemistry.org
The reliability and high stereoselectivity of the Julia-Kocienski olefination make it exceptionally well-suited for iterative synthesis strategies, where molecular chains are extended in a controlled, step-wise manner. For instance, in the synthesis of complex natural products like (+)-SCH 351448, fragments derived from silyloxy-aldehydes can be coupled using olefination reactions to build up the carbon skeleton. nih.gov The aldehyde can be coupled with a sulfone partner; the resulting product can then be further functionalized, and the process repeated to iteratively extend the molecule.
| Reagent/Condition | Role in Julia-Kocienski Olefination | Consequence |
| Alkyl Heteroaryl Sulfone | Precursor to the nucleophilic carbanion. The heteroaryl group is the activator. organicreactions.org | The choice of heteroaryl group (e.g., PT, BT) influences reactivity and selectivity. organic-chemistry.org |
| Aldehyde | The electrophilic partner. | This compound is a suitable substrate. |
| Base | Deprotonates the sulfone to generate the carbanion. | Strong, non-nucleophilic bases like KHMDS or NaHMDS are typically used. |
| Reaction Conditions | Low temperature, aprotic solvent. | Promotes kinetic control, leading to high diastereoselectivity in the initial addition and high E-selectivity in the final alkene. organic-chemistry.org |
Other Significant Chemical Transformations
Beyond fundamental aldehyde reactions, this compound is a substrate for more complex and synthetically valuable transformations. These include reactions that generate intricate molecular architectures and functional groups.
N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts capable of inducing unique reactivity in carbonyl compounds. One such application is the generation of α-acylvinyl anion equivalents for carbon-carbon bond formation. While direct studies on this compound are not prevalent in the reviewed literature, the established reactivity of NHCs with aldehydes allows for a clear extrapolation of its potential transformations in this context. nih.govnih.gov
The general mechanism involves the nucleophilic addition of an NHC to an aldehyde, forming a Breslow intermediate. This intermediate can then be involved in various synthetic pathways. A relevant transformation is the NHC-initiated addition of α-hydroxypropargylsilanes to aldehydes, which ultimately yields highly substituted α,β-unsaturated ketones. nih.govorganic-chemistry.org This process serves as an efficient alternative to the Morita-Baylis-Hillman reaction. nih.govnih.gov
In a hypothetical reaction involving this compound, the NHC would first add to the aldehyde. The resulting intermediate could then react with a silyloxyallene (generated in situ from an α-hydroxypropargylsilane), leading to a β-substituted unsaturated ketone product after a series of steps including a silyl group transfer. nih.gov The proposed reaction pathway suggests that the NHC initially forms a nucleophilic alkoxide by adding to the aldehyde, which then facilitates a silyl transfer to generate a reactive allenolate. nih.gov
Table 1: Plausible Reaction Parameters for NHC-Catalyzed Addition to this compound
| Parameter | Condition | Role |
|---|---|---|
| Catalyst | N-Heterocyclic Carbene (e.g., IPr, IMes) | Nucleophilic catalyst to activate the aldehyde |
| Reactant | α-Hydroxypropargylsilane | Precursor to the reactive silyloxyallene |
| Base | n-BuLi (substoichiometric) | To generate the silyloxyallene in situ |
| Solvent | Anhydrous THF | Reaction medium |
Derivatives of this compound can serve as precursors for sophisticated ring fragmentation reactions. Specifically, a γ-silyloxy-β-hydroxy-α-diazoester derived from this aldehyde could undergo Lewis acid-mediated fragmentation to yield valuable molecular structures. This type of reaction has been explored for the synthesis of medium-sized ynolides (cyclic ynoates) from bicyclic diazolactones. nih.gov
The general strategy involves converting the starting aldehyde into a more complex structure containing a β-hydroxy and α-diazo ester functionality, typically within a cyclic system. The key fragmentation step is initiated by a Lewis acid, such as tin(IV) chloride (SnCl₄). nih.gov The proposed mechanism for this fragmentation begins with a Lewis acid-assisted elimination of the β-hydroxy group, which generates a vinyl diazonium intermediate. nih.gov This intermediate then undergoes a Grob-type fragmentation. nih.gov
Studies have shown that the efficiency and outcome of these fragmentation reactions are sensitive to stereochemistry and ring size. For productive fragmentation to occur, proper stereoelectronic alignment between the diazo ester and the departing hydroxyl group is necessary. nih.gov For instance, the fragmentation of bicyclic γ-silyloxy-β-hydroxy-α-diazolactones has been successfully employed to synthesize 10- and 11-membered cyclic ynolides, with yields being sensitive to reaction temperature. nih.gov
Table 2: Representative Conditions for Ring Fragmentation of a Hypothetical Derivative
| Substrate | Lewis Acid | Temperature | Product | Yield |
|---|
The aldehyde functionality of this compound is readily susceptible to reductive transformations. A particularly important transformation is its conversion to a silyl enol ether. Silyl enol ethers are versatile intermediates in organic synthesis, serving as enolate equivalents in a variety of carbon-carbon bond-forming reactions, such as Mukaiyama aldol additions.
The formation of a silyl enol ether from this compound can be achieved under various conditions. A common method involves the use of a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to deprotonate the α-carbon, followed by trapping the resulting enolate with a trialkylsilyl halide (e.g., trimethylsilyl (B98337) chloride, TMSCl). organic-chemistry.org This method allows for the regioselective formation of the silyl enol ether.
Alternatively, N-heterocyclic carbenes can also catalyze the formation of silyl enol ethers from aldehydes through the transfer of a silyl group from a silyl donor, such as a trialkylsilyl ketene (B1206846) acetal (B89532). organic-chemistry.org Another approach involves dehydrogenative coupling between the enolizable aldehyde and a triorganosilane, catalyzed by a ruthenium complex. organic-chemistry.org
The choice of method can influence the geometry (Z or E) of the resulting silyl enol ether, which can be crucial for stereocontrol in subsequent reactions. For instance, highly stereoselective synthesis of (Z)-silyl enol ethers from ketones has been achieved using an oxazaborolidinium ion catalyst with trimethylsilyldiazomethane. organic-chemistry.org
Table 3: Common Methods for Silyl Enol Ether Formation from Aldehydes
| Method | Reagents | Key Features |
|---|---|---|
| Enolate Trapping | LDA, TMSCl | Strong base, regioselective |
| NHC Catalysis | NHC, Silyl Ketene Acetal | Catalytic, mild conditions |
Role As a Chiral Building Block in Asymmetric Synthesis
Enantioselective Synthesis of Chiral Silyloxyaldehydes as Precursors
The development of efficient and highly stereoselective methods for preparing chiral silyloxyaldehydes is crucial for their application in synthesis. A notable strategy involves a catalytic asymmetric three-step process that transforms alkynes into α-silyloxyaldehydes. This method utilizes a silyl (B83357) cation-induced ring-opening of enol ester epoxides to generate the desired chiral aldehyde precursors. This approach is instrumental in creating enantiopure building blocks where the alcohol configuration is pre-established, a key feature for subsequent stereocontrolled reactions.
Another important aspect is the reliable reduction of enantiopure α-silyloxynitriles, which serve as stable precursors that can be converted to the corresponding aldehydes when needed. For instance, the reduction using diisobutylaluminium hydride (DIBAL-H) provides access to the target α-silyloxyaldehydes. The nitrile group functions as a latent aldehyde, offering strategic advantages in multi-step syntheses.
Application in the Stereocontrolled Construction of Complex Molecules
Chiral silyloxyaldehydes, including 4-(tert-butyldiphenylsilyloxy)butanal, are pivotal in the stereocontrolled construction of complex molecules. Their aldehyde functionality allows for a wide range of carbon-carbon bond-forming reactions, where the existing stereocenter directs the formation of new chiral centers.
One prominent application is in diastereoselective Mukaiyama-type aldol (B89426) additions. In the synthesis of salinosporamide A analogs, for example, a chiral pyrrole-2-carboxylic ester undergoes a Mukaiyama aldol reaction with various aldehyde substrates. gelest.comresearchgate.net The stereochemical outcome of this key step, which establishes two contiguous stereogenic centers, is directed by a chiral auxiliary derived from (S)-4-trimethylsilyl-3-butyn-2-ol. gelest.comresearchgate.net This demonstrates how a chiral building block can control the formation of multiple stereocenters in a predictable manner. gelest.comresearchgate.net
The use of these building blocks extends to the synthesis of significant fragments of large natural products. For instance, an enantiopure α-silyloxyaldehyde was a key component in the synthesis of the C22–C41 fragment of the antimalarial agent Bastimolide A. wikipedia.org This underscores the role of silyloxyaldehydes in providing reliable stereochemical control for constructing intricate portions of larger, biologically active molecules. wikipedia.org
Iterative Synthetic Strategies for Polyols and Hydroxy-Substituted Fragments
Iterative synthesis represents a powerful strategy for the assembly of repeating structural motifs, such as the polyol chains found in many polyketide natural products. Chiral silyloxyaldehydes are exceptionally well-suited for these strategies, allowing for the sequential addition of units with precise stereochemical control.
The synthesis of 1,5-polyol structures presents a significant challenge due to the remote relationship between stereogenic centers, which complicates stereocontrol. wikipedia.orgnih.gov An iterative, configuration-encoded approach provides a robust solution to this problem. wikipedia.org This strategy involves the coupling of enantiopure building blocks where the stereochemistry is already set.
A unified strategy has been developed to access diverse stereoisomers of 1,5,9- and 1,5,7-triols. libretexts.org This method employs the Julia-Kocienski reaction between enantiopure α-silyloxy-γ-sulfononitriles and an appropriate coupling partner. libretexts.org The building blocks, containing a sulfone at one end and a latent α-silyloxyaldehyde at the other, are prepared through asymmetric catalysis, allowing for the scalable production of multigram quantities of the enantiopure materials. libretexts.org This iterative process enables the unambiguous construction of complex 1,5-polyol systems, including 1,5,9,13-tetraols. libretexts.org
The "configuration-encoded" approach is particularly effective in the synthesis of complex natural product fragments. This strategy relies on the iterative coupling of building blocks in which the stereochemistry of the alcohol groups is already defined. wikipedia.org This method offers a clear advantage over strategies that attempt to set remote stereocenters during the coupling steps, as it avoids the formation of hard-to-separate diastereomers. wikipedia.org
Bastimolide A: The synthesis of the C22–C41 fragment of Bastimolide A showcases this strategy. wikipedia.org The synthesis begins with an enantioselectively prepared α-silyloxyaldehyde. wikipedia.org This chiral building block then undergoes iterative Julia–Kocienski olefinations with enantiopure sulfone building blocks that carry the appropriately protected and configured alcohol groups required for the target molecule. wikipedia.org This iterative coupling of configuration-encoded fragments ensures unambiguous control over the remote stereogenic centers characteristic of 1,5-polyol structures. wikipedia.org Bastimolide A is a target of synthetic interest due to its promising activity against resistant strains of the malaria pathogen Plasmodium falciparum. wikipedia.orgorganic-chemistry.org
Tetrafibricin: The configuration-encoded 1,5-polyol synthesis strategy has also been applied to the synthesis of 1,5,9- and 1,5,7-triols found in the natural product tetrafibricin. libretexts.org The challenges in controlling remote stereochemistry are addressed by using enantiopure building blocks, such as α-silyloxy-γ-sulfononitriles, in an iterative Julia-Kocienski coupling sequence. libretexts.org This approach allows for the systematic and stereocontrolled assembly of the complex polyol chain of tetrafibricin. libretexts.org
| Synthetic Strategy | Key Reaction | Building Block Type | Target Molecule Fragment |
| Iterative Configuration-Encoded Synthesis | Julia-Kocienski Olefination | Enantiopure α-silyloxyaldehydes and sulfones | Bastimolide A (C22–C41 fragment) |
| Iterative Configuration-Encoded Synthesis | Julia-Kocienski Reaction | Enantiopure α-silyloxy-γ-sulfononitriles | Tetrafibricin (1,5,9- and 1,5,7-triols) |
Integration of this compound in Total Synthesis Efforts (e.g., Dictymal)
Information regarding the specific integration of this compound as a key chiral building block in the total synthesis of Dictymal is not prominently available in the reviewed literature. While silyl ethers like tert-butyldiphenylsilyl (TBDPS) are commonly used as protecting groups for alcohols in complex total syntheses due to their stability and selective removal conditions, a specific, strategic role for this compound in establishing the stereochemistry of Dictymal is not detailed in the primary search results.
Mechanistic Insights and Computational Studies Pertaining to 4 Tert Butyldiphenylsilyloxy Butanal Reactivity
Reaction Mechanisms of Key Transformations (Aldol, Wittig, Nucleophilic Additions)
The aldehyde moiety of 4-(tert-butyldiphenylsilyloxy)butanal is a versatile electrophile, readily participating in a variety of carbon-carbon bond-forming reactions. The mechanisms of these key transformations, including Aldol (B89426) additions, Wittig olefinations, and other nucleophilic additions, are well-established.
The Aldol reaction proceeds through the formation of an enolate from a carbonyl compound, which then acts as a nucleophile. wikipedia.orglibretexts.org This enolate attacks the electrophilic carbonyl carbon of this compound. The reaction is typically catalyzed by a base, which facilitates the deprotonation to form the enolate, or an acid. The initial product is a β-hydroxy carbonyl compound. wikipedia.orgyoutube.com
The Wittig reaction provides a reliable method for converting the aldehyde into an alkene with a defined double bond position. libretexts.org The reaction involves a phosphonium (B103445) ylide, or Wittig reagent, which acts as the nucleophile. lumenlearning.commasterorganicchemistry.com The mechanism is understood to proceed via a concerted [2+2] cycloaddition between the ylide and the aldehyde to directly form a four-membered ring intermediate known as an oxaphosphetane. wikipedia.orgorganic-chemistry.org This intermediate then decomposes to yield the alkene and a stable triphenylphosphine (B44618) oxide, the latter being the thermodynamic driving force for the reaction. organic-chemistry.org
Nucleophilic additions encompass a broad range of reactions where a nucleophile attacks the electrophilic carbonyl carbon. youtube.com This initial attack on the sp²-hybridized carbon leads to a tetrahedral alkoxide intermediate. youtube.com Subsequent protonation, typically during an aqueous workup, yields the final alcohol product. The reactivity of the aldehyde in these additions can be enhanced by the presence of acid catalysts. youtube.com
The intermediates formed during these transformations are transient species that dictate the reaction's progress and stereochemical outcome.
Enolates : In the Aldol reaction, the key nucleophilic intermediate is the enolate. libretexts.org Formed by the deprotonation of an α-hydrogen of a carbonyl compound by a base, the enolate is a resonance-stabilized species with negative charge distributed between the α-carbon and the oxygen atom. wikipedia.org This dual nature allows it to act as a potent carbon-based nucleophile.
Betaines and Oxaphosphetanes : The mechanism of the Wittig reaction has been a subject of extensive study. The classical mechanism proposed the formation of a dipolar, zwitterionic intermediate called a betaine (B1666868) through the nucleophilic attack of the ylide on the carbonyl. libretexts.orglumenlearning.com However, substantial experimental and theoretical evidence, particularly under lithium salt-free conditions, indicates that betaines are not obligatory intermediates. pitt.eduresearchgate.net Instead, the favored mechanism involves the direct formation of an oxaphosphetane via a concerted [2+2] cycloaddition. wikipedia.orgpitt.edu This four-membered heterocyclic intermediate is generally unstable and rapidly collapses to the final alkene and phosphine (B1218219) oxide products. masterorganicchemistry.com
The table below summarizes the key intermediates in these reactions.
Table 1: Key Intermediates in Transformations of this compound| Reaction Type | Key Intermediate(s) | Description |
|---|---|---|
| Aldol Addition | Enolate | A resonance-stabilized anion formed by deprotonation of a carbonyl compound at the α-position; acts as the carbon nucleophile. wikipedia.orglibretexts.org |
| Wittig Reaction | Oxaphosphetane | A four-membered ring containing phosphorus and oxygen, formed via a [2+2] cycloaddition between the ylide and the aldehyde. wikipedia.orgorganic-chemistry.org |
| Betaine | A dipolar, zwitterionic species historically proposed as an intermediate but now considered less likely in salt-free conditions. libretexts.orgresearchgate.net | |
| Nucleophilic Addition | Tetrahedral Alkoxide | An intermediate formed after the nucleophile attacks the carbonyl carbon, changing its hybridization from sp² to sp³. |
Activating the aldehyde carbonyl group can significantly increase its reactivity toward nucleophiles. This is commonly achieved under acidic conditions, where protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and thus more susceptible to attack by even weak nucleophiles. youtube.com
Stereochemical control in nucleophilic additions to aldehydes bearing existing stereocenters, such as α- or β-silyloxy aldehydes, is often rationalized using established models. The Felkin-Anh model is widely accepted for predicting the stereochemical outcome of nucleophilic additions to chiral carbonyl compounds, particularly those like this compound that contain a bulky, non-chelating silyl (B83357) ether group. nih.govresearchgate.net This model posits that the nucleophile will attack the carbonyl carbon from the least sterically hindered trajectory. In contrast, the Cram-chelation model applies when a nearby functional group can form a stable chelate with a Lewis acid and the incoming nucleophile, directing the attack from a different face. researchgate.netconsensus.app For silyloxy aldehydes, the weakly coordinating nature of the silyl ether oxygen generally disfavors chelation, making the Felkin-Anh model the more probable predictor of stereochemistry. researchgate.netconsensus.app
Influence of the TBDPS Group on Reaction Pathways and Stereochemical Outcomes
The tert-butyldiphenylsilyl (TBDPS) group is not merely a passive spectator in reactions involving this compound. Its significant steric bulk and electronic properties exert a profound influence on reactivity and selectivity. researchgate.netnih.gov
The primary role of the TBDPS group is as a sterically demanding protecting group. wikipedia.org This bulk can hinder the approach of nucleophiles and reagents to the aldehyde carbonyl, potentially slowing reaction rates compared to less encumbered aldehydes. More importantly, this steric hindrance is a key factor in directing the stereochemical course of reactions. In nucleophilic additions, the TBDPS group will enforce a transition state that minimizes steric interactions, often leading to high diastereoselectivity in accordance with non-chelation models like the Felkin-Anh model. consensus.appnih.gov Studies comparing various silyl protecting groups have shown that the TBDPS group can provide superior stereoselectivity in certain reactions due to its significant steric shielding. sonaricollege.in
Role of Lewis Acids and Catalysts in Promoting and Directing Transformations
Lewis acids play a critical role in many transformations of carbonyl compounds. By coordinating to the lone pair of electrons on the carbonyl oxygen, a Lewis acid increases the electrophilicity of the carbonyl carbon, thereby activating the aldehyde for nucleophilic attack. nih.govrsc.org This activation can accelerate reaction rates and enable reactions with weaker nucleophiles.
In the context of chiral silyloxy aldehydes, Lewis acids can also serve to override the inherent stereochemical preferences. While silyl ethers are typically considered weakly coordinating, the use of a strong Lewis acid can sometimes force a chelation-controlled pathway. researchgate.net For example, a sufficiently strong Lewis acid might coordinate to both the carbonyl oxygen and the silyloxy oxygen of an α- or β-silyloxy aldehyde, locking the conformation and directing nucleophilic attack to a specific face to yield the syn or chelation-controlled product. nih.gov This strategy provides a powerful tool for synthetic chemists to access diastereomers that are not favored under non-catalyzed, Felkin-Anh controlled conditions. nih.govresearchgate.net
Table 2: Influence of Control Elements on Stereochemical Outcome
| Control Element | Predominant Model | Typical Outcome for Silyloxy Aldehydes | Rationale |
|---|---|---|---|
| Substrate Control (Bulky Silyl Group) | Felkin-Anh (Non-chelation) | Anti product | The bulky, weakly-coordinating TBDPS group directs nucleophilic attack to the least hindered face. researchgate.netconsensus.app |
| Reagent Control (Strong Lewis Acid) | Cram Chelation | Syn product | The Lewis acid coordinates to both the carbonyl and silyloxy oxygens, forming a rigid chelate that directs attack. nih.govresearchgate.net |
Theoretical and Computational Chemistry Studies (e.g., Density Functional Theory Calculations)
Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating reaction mechanisms, transition state structures, and the origins of selectivity. While specific DFT studies on this compound may be limited, calculations performed on analogous systems provide significant insights.
DFT calculations have been instrumental in resolving the mechanistic debate of the Wittig reaction, supporting the low-energy pathway of a direct [2+2] cycloaddition to form the oxaphosphetane over the betaine pathway. researchgate.net Computational studies on the allylboration of aldehydes catalyzed by chiral acids have helped to model the transition states and identify that catalyst distortion is a key factor in determining stereoselectivity. nih.gov Furthermore, DFT calculations can quantify the effect of Lewis acids on the Brønsted acidity of catalysts, corroborating the synergistic effect where a Lewis acid enhances the power of a protic acid catalyst. nih.govescholarship.org Such studies allow for a detailed, energetic understanding of reaction pathways that is often inaccessible through experimental means alone.
Mechanistic Investigations of Silyl Ether Formation and Cleavage
The stability and mild conditions for the installation and removal of the TBDPS group are central to its utility in synthesis. libretexts.org
Formation : The TBDPS ether is typically formed by reacting the corresponding alcohol with tert-butyldiphenylsilyl chloride (TBDPSCl) in the presence of a base, such as imidazole (B134444). wikipedia.orgnih.gov The mechanism involves the nucleophilic attack of the alcohol oxygen on the electrophilic silicon atom of TBDPSCl. pearson.com Imidazole plays a dual role: it acts as a base to deprotonate the alcohol, increasing its nucleophilicity, and it can also act as a nucleophilic catalyst. The reaction is believed to proceed through a pentacoordinate silicon intermediate. chem-station.com
Cleavage : Deprotection of silyl ethers is most commonly achieved using a source of fluoride (B91410) ions, such as tetra-n-butylammonium fluoride (TBAF). organic-chemistry.orggelest.com The mechanism is driven by the formation of the exceptionally strong silicon-fluoride bond. The fluoride anion attacks the silicon atom, forming a hypervalent, pentacoordinate silicon intermediate. chem-station.comorganic-chemistry.org This intermediate then breaks down, cleaving the silicon-oxygen bond to release the alcohol. The TBDPS group is known for its high stability toward acidic conditions compared to other silyl ethers like TMS or TBS, an attribute that allows for selective deprotection in complex molecules. wikipedia.org
Deprotection Strategies of the Silyloxy Group in 4 Tert Butyldiphenylsilyloxy Butanal Derivatives
General Methods for Selective Cleavage of the Tert-Butyldiphenylsilyl (TBDPS) Ether
The cleavage of a TBDPS ether involves the breaking of the silicon-oxygen bond. This is typically achieved through two primary mechanisms: reaction with a fluoride (B91410) source or hydrolysis under acidic conditions. numberanalytics.com The TBDPS group is known for its high stability, particularly towards acidic hydrolysis, when compared to other common silyl (B83357) ethers. wikipedia.org This robustness allows for the selective deprotection of other, more labile protecting groups while the TBDPS ether remains intact. wikipedia.orgorganic-chemistry.org
Fluoride ions are highly effective reagents for cleaving silicon-oxygen bonds due to the formation of the exceptionally strong silicon-fluoride bond, which provides a powerful thermodynamic driving force for the reaction. organic-chemistry.orgnih.govmasterorganicchemistry.com This method is the most common approach for the removal of TBDPS groups. nih.gov The reaction proceeds via nucleophilic attack of the fluoride ion on the silicon atom, leading to a pentacoordinate silicon intermediate that subsequently fragments to release the alkoxide (the deprotected alcohol). organic-chemistry.org
A variety of fluoride-containing reagents can be employed, with tetra-n-butylammonium fluoride (TBAF) in an organic solvent like tetrahydrofuran (B95107) (THF) being the most widely used. organic-chemistry.orgnih.govgelest.com Other common fluoride sources include hydrogen fluoride complexes such as HF-pyridine, potassium hydrogen fluoride (KHF2), and tris(dimethylamino)sulfonium difluorotrimethylsilicate (TAS-F). nih.govgelest.com The choice of reagent and reaction conditions (e.g., solvent, temperature, and presence of additives like acetic acid) can be tuned to achieve selective deprotection. gelest.com
Table 1: Common Reagents for Fluoride-Mediated TBDPS Deprotection
| Reagent | Abbreviation | Typical Conditions | Notes |
|---|---|---|---|
| Tetra-n-butylammonium fluoride | TBAF | 1 M solution in THF, room temperature | Most common reagent; its basicity can sometimes cause side reactions. iwu.edu |
| Hydrogen fluoride-pyridine | HF•pyr | Acetonitrile or THF, 0 °C to room temperature | Often used for selective deprotection in the presence of other silyl ethers. gelest.com |
| Potassium hydrogen fluoride | KHF2 | Methanol (B129727), room temperature | A mild and effective reagent, particularly for phenolic silyl ethers. nih.gov |
While highly resistant to acidic conditions, the TBDPS group can be cleaved under forcing acidic treatment. wikipedia.orgzmsilane.com This stability is a key feature, often exploited to allow for the removal of acid-labile groups (e.g., tert-butyldimethylsilyl (TBS) or tetrahydropyranyl (THP) ethers) without affecting the TBDPS-protected alcohol. wikipedia.orgorganic-chemistry.org For instance, the TBDPS group is stable to conditions like 80% acetic acid, which readily cleaves TBS ethers. wikipedia.org It also withstands 50% trifluoroacetic acid (TFA). wikipedia.org Deprotection generally requires strong protic acids or Lewis acids, often in aqueous organic solvents. gelest.com However, these harsh conditions can be incompatible with sensitive substrates. A catalytic amount of acetyl chloride in dry methanol has also been shown to deprotect TBDPS ethers effectively under mild conditions. organic-chemistry.orgorganic-chemistry.orgorganic-chemistry.org
Table 2: Reagents for Acidic Deprotection of TBDPS Ethers
| Reagent | Typical Conditions | Notes |
|---|---|---|
| Acetic Acid (AcOH) / H₂O | Elevated temperatures | TBDPS is very stable; these conditions typically cleave less hindered silyl ethers first. wikipedia.org |
| Trifluoroacetic Acid (TFA) | Aqueous organic solvent | TBDPS shows high resistance but can be cleaved under prolonged exposure or higher temperatures. wikipedia.org |
| Hydrochloric Acid (HCl) | Aqueous THF or Methanol | Requires careful control to avoid side reactions with other functional groups. gelest.com |
The utility of the TBDPS group in complex syntheses stems from its distinct stability profile relative to other silyl ethers. This allows for orthogonal deprotection strategies, where one silyl group can be removed selectively in the presence of another. The steric hindrance provided by the two phenyl groups and the tert-butyl group significantly shields the silicon atom from nucleophilic attack and hydrolysis. wikipedia.org
Under acidic conditions, the stability of common silyl ethers generally increases with steric bulk. The TBDPS group is one of the most acid-stable silyl ethers available. harvard.edu In contrast, under fluoride-mediated conditions, the reactivity is more nuanced, though TBDPS remains relatively robust compared to smaller alkyl silyl ethers. wikipedia.org
Table 3: Comparative Stability of Silyl Ethers
| Silyl Ether | Relative Stability to Acidic Hydrolysis | Relative Stability to Base/Fluoride |
|---|---|---|
| Trimethylsilyl (B98337) (TMS) | 1 (Least Stable) | 1 (Least Stable) |
| Triethylsilyl (TES) | 64 | 10-100 |
| Tert-butyldimethylsilyl (TBS) | 20,000 | ~20,000 |
| Triisopropylsilyl (TIPS) | 700,000 | 100,000 |
| Tert-butyldiphenylsilyl (TBDPS) | 5,000,000 (Most Stable) | ~20,000 |
(Relative stability data adapted from literature values). harvard.edu
This differential stability allows for precise synthetic planning. For example, a molecule containing both a TBS ether and a TBDPS ether can be selectively deprotected at the TBS position using mild acidic conditions, leaving the TBDPS group intact for removal at a later stage with fluoride ions. organic-chemistry.orgiwu.edu
Strategies for Downstream Applications Following Silyloxy Deprotection for Hydroxyl Group Liberation
The primary goal of removing the TBDPS group from a derivative of 4-(tert-butyldiphenylsilyloxy)butanal is to liberate the primary hydroxyl group, transforming the molecule into 4-hydroxybutanal or a related derivative. This newly freed hydroxyl group is a versatile functional handle that can be used in a wide array of subsequent chemical transformations. The strategic timing of this deprotection step is crucial in a multi-step synthesis. zmsilane.com
Once the hydroxyl group is unmasked, it can participate in several key reactions:
Oxidation: The primary alcohol can be oxidized to either butan-1,4-dial or a 4-oxobutanoic acid derivative, depending on the choice of oxidizing agent and reaction conditions. This opens pathways to dicarbonyl compounds or derivatives of succinic acid.
Esterification and Etherification: The hydroxyl group can be acylated to form esters or alkylated to form ethers. These reactions are fundamental for building more complex molecular structures, such as in the synthesis of natural products or active pharmaceutical ingredients.
Nucleophilic Substitution: The alcohol can be converted into a better leaving group, such as a tosylate, mesylate, or halide. This activates the position for nucleophilic substitution reactions, allowing for the introduction of a wide range of functionalities, including azides, nitriles, or carbon-based nucleophiles.
Intramolecular Cyclization: In appropriately designed substrates, the liberated hydroxyl group can act as an intramolecular nucleophile. For instance, following the deprotection of the silyl ether and subsequent modification of the aldehyde, the hydroxyl group could participate in a cyclization reaction to form heterocyclic structures like tetrahydrofurans.
The liberation of the hydroxyl group is thus a pivotal step that bridges the gap between a protected intermediate and a reactive species ready for further elaboration in a synthetic sequence.
Future Research Directions and Advanced Synthetic Applications
Development of Novel Catalytic Systems for Enantioselective Transformations
The aldehyde functionality of 4-(tert-butyldiphenylsilyloxy)butanal is a prime target for asymmetric catalysis to introduce new stereocenters. Future research will likely focus on the development of novel catalytic systems that can achieve high enantioselectivity in reactions involving this substrate. While general methods for enantioselective additions to aldehydes are well-established, the specific steric and electronic properties of the tert-butyldiphenylsilyloxy group may necessitate the design of tailored catalysts.
Key areas of development include:
Organocatalysis: The use of small organic molecules as catalysts has emerged as a powerful tool in asymmetric synthesis. Future work could involve the design of novel aminocatalysts or Brønsted acid catalysts that can effectively control the stereochemical outcome of aldol (B89426), Mannich, and other carbon-carbon bond-forming reactions with this compound.
Transition Metal Catalysis: The development of new chiral ligands for transition metals will continue to be a major focus. For instance, designing ligands that can accommodate the bulky silyl (B83357) ether while promoting highly enantioselective additions of organometallic reagents (e.g., organozinc, organoaluminum) to the aldehyde is a promising avenue.
Biocatalysis: Enzymes offer unparalleled selectivity in chemical transformations. The exploration of engineered enzymes, such as aldolases or oxidoreductases, that can accept this compound as a substrate could provide highly efficient and environmentally friendly routes to chiral products.
A significant challenge in these endeavors is overcoming the potential for catalyst inhibition or undesired side reactions due to the presence of the silyl ether. Research into catalytic systems that are tolerant of or can interact favorably with the silyloxy group will be crucial for success.
Exploration of Flow Chemistry Methodologies for Efficient Synthesis
Continuous flow chemistry offers numerous advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. rsc.orgdurham.ac.ukdurham.ac.ukrsc.orgafricacommons.net The application of flow chemistry to the synthesis and transformations of this compound is a burgeoning area of research.
Future directions in this field may include:
Immobilized Catalysts and Reagents: The use of solid-supported catalysts and reagents in packed-bed reactors can simplify product purification and enable catalyst recycling. Research into robust and highly active immobilized catalysts for reactions involving this compound will be a key focus.
Process Analytical Technology (PAT): The integration of real-time monitoring techniques, such as in-line IR or NMR spectroscopy, into flow systems can allow for precise process control and optimization, leading to higher yields and purities. durham.ac.uk
The synthesis of protected building blocks like this compound often involves reactions that are exothermic or require careful control of reaction parameters, making them ideal candidates for translation to flow chemistry.
Integration of Green Chemistry Principles in Synthetic Routes
The principles of green chemistry aim to reduce the environmental impact of chemical processes. rsc.orgresearchgate.net Future research focused on the synthesis and application of this compound will increasingly incorporate these principles.
Key areas for improvement include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product. This can be achieved through the use of catalytic reactions and the avoidance of stoichiometric reagents.
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water, supercritical fluids, or bio-derived solvents. rsc.org
Energy Efficiency: Developing reactions that can be conducted at ambient temperature and pressure, thereby reducing energy consumption. The use of highly active catalysts can play a significant role in achieving this goal.
Renewable Feedstocks: Exploring synthetic routes to this compound and its precursors from renewable resources rather than petroleum-based feedstocks.
By integrating these principles, the synthesis of valuable building blocks like this compound can be made more sustainable and economically viable in the long term.
Design of Next-Generation Chiral Building Blocks Based on this compound Scaffolds
The carbon backbone of this compound provides a versatile scaffold for the synthesis of a wide range of chiral building blocks. tcichemicals.com By strategically modifying the aldehyde and the protected alcohol, a diverse library of chiral synthons can be accessed.
Future research in this area will likely focus on:
Diastereoselective Reactions: Developing highly diastereoselective methods for the reaction of chiral derivatives of this compound to generate products with multiple stereocenters.
Functional Group Interconversions: Exploring novel and efficient methods for the transformation of the aldehyde and silyl ether into other functional groups, such as amines, carboxylic acids, and heterocycles.
Scaffold Diversity: Utilizing the butanal backbone as a starting point for the synthesis of more complex and diverse molecular scaffolds, including those with applications in medicinal chemistry and materials science.
The ability to generate a wide array of chiral building blocks from a common precursor is highly valuable in drug discovery and development, where access to a diverse range of stereochemically defined molecules is essential.
Expanding Substrate Scope and Reaction Diversity for Protected Butanal Derivatives in Complex Total Syntheses
The utility of any building block is ultimately determined by its applicability in the synthesis of complex target molecules. Future research will aim to expand the substrate scope and reaction diversity of this compound and related protected butanal derivatives. nih.govresearchgate.netnih.govescholarship.orgescholarship.org
This will involve:
Demonstrating Utility in Total Synthesis: The application of this compound in the total synthesis of complex natural products and pharmaceuticals will continue to be a driving force for research. These syntheses serve to showcase the utility of the building block and often lead to the discovery of new and unexpected reactivity.
Compatibility with a Broader Range of Functional Groups: Investigating the compatibility of the tert-butyldiphenylsilyloxy protecting group with a wider array of reaction conditions and functional groups will enhance the versatility of this building block.
Development of Novel Transformations: Discovering and developing new chemical transformations that can be applied to this compound will open up new avenues for the synthesis of novel molecular architectures.
By continuously pushing the boundaries of what is possible with this versatile building block, chemists can unlock new and more efficient routes to a wide range of important molecules.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-(tert-butyldiphenylsilyloxy)butanal, and how is purity confirmed?
- Methodological Answer : The synthesis typically involves protecting a hydroxyl group in a precursor (e.g., 4-hydroxybutanal) with tert-butyldiphenylsilyl chloride (TBDPSCl) under anhydrous conditions. A common approach uses imidazole as a base in dimethylformamide (DMF) at 0–25°C. After 12–24 hours, the reaction is quenched with water and extracted with dichloromethane. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product. Purity is confirmed by TLC, NMR (¹H/¹³C), and GC-MS to verify absence of unreacted starting materials or silyl ether byproducts .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : To confirm the silyl ether’s tert-butyl (δ ~1.0–1.2 ppm) and diphenyl groups (δ ~7.4–7.7 ppm), as well as the aldehyde proton (δ ~9.5–10.0 ppm).
- IR Spectroscopy : A strong C=O stretch (~1720 cm⁻¹) confirms the aldehyde, while Si-O stretches (~1100 cm⁻¹) validate the silyl group.
- Mass Spectrometry (EI-MS) : Molecular ion peaks at m/z corresponding to the compound’s molecular weight (e.g., M⁺ = 382.5 for C₂₃H₃₀O₂Si) and fragmentation patterns (e.g., loss of tert-butyldiphenylsilyl group) .
Advanced Research Questions
Q. How does the tert-butyldiphenylsilyl (TBDPS) group influence the reactivity of the aldehyde moiety in cross-coupling reactions?
- Methodological Answer : The TBDPS group sterically shields the adjacent oxygen, reducing unwanted side reactions (e.g., aldol condensation) during aldehyde activation. However, in Pd-catalyzed couplings (e.g., Suzuki-Miyaura), the silyl ether’s bulkiness may slow transmetallation. To mitigate this, use polar aprotic solvents (e.g., THF) and elevated temperatures (50–80°C). Post-reaction, the TBDPS group is selectively removed with tetrabutylammonium fluoride (TBAF) in THF to regenerate the hydroxyl group .
Q. What strategies optimize the use of this compound in fluorescent probe design?
- Methodological Answer : The aldehyde group enables conjugation to fluorophores (e.g., naphthalimide) via Schiff base formation. For example, in fluoride ion detection (analogous to NP-OTBDPS in [6]), the TBDPS group acts as a reactive site: fluoride cleaves the Si-O bond, releasing the fluorophore and triggering a ratiometric response. Key considerations:
- Solvent Compatibility : Use anhydrous acetonitrile or DMF to prevent premature hydrolysis.
- Stoichiometry : Optimize aldehyde:fluorophore ratios (typically 1:1.2) to minimize unreacted probe.
- Validation : Confirm probe specificity via interference studies with anions (e.g., Cl⁻, NO₃⁻) .
Q. How does environmental stability impact experimental design with this compound?
- Methodological Answer : The compound is moisture-sensitive due to the silyl ether and aldehyde groups. Stability protocols include:
- Storage : Under argon at –20°C in amber vials with molecular sieves.
- Handling : Use gloveboxes or Schlenk lines for air-sensitive steps.
- Degradation Monitoring : Regular NMR checks for aldehyde oxidation (to carboxylic acid) or silyl ether hydrolysis (to silanol). Surface adsorption studies (e.g., on glassware) require passivation with silanizing agents to minimize losses .
Q. What advanced techniques resolve contradictions in reaction yields when using this compound?
- Methodological Answer : Yield inconsistencies often stem from trace moisture or competing reactions. To troubleshoot:
- In Situ Activation : Add molecular sieves (4Å) to the reaction mixture to scavenge water.
- Reaction Monitoring : Use real-time FTIR or LC-MS to detect intermediates (e.g., hemiacetal formation).
- DoE (Design of Experiments) : Vary parameters (temperature, solvent polarity) systematically to identify optimal conditions. For example, higher DMF ratios improve silylation efficiency but may hinder aldehyde stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
